molecular formula C19H17N3O6 B14760987 Thalidomide-O-acetamido-C2-alkyne

Thalidomide-O-acetamido-C2-alkyne

Cat. No.: B14760987
M. Wt: 383.4 g/mol
InChI Key: GWPSRPYADCVTBG-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C2-alkyne is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is a derivative of thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties.

Preparation Methods

The synthesis of Thalidomide-O-acetamido-C2-alkyne involves several steps, starting with the modification of the thalidomide molecule. The key steps include:

    Acetylation: Introduction of an acetamido group to the thalidomide structure.

    Alkyne Addition: Incorporation of a C2-alkyne group to the modified thalidomide.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and alkyne addition reactions. Industrial production methods may employ large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Thalidomide-O-acetamido-C2-alkyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Thalidomide-O-acetamido-C2-alkyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-C2-alkyne involves its interaction with specific molecular targets. The compound binds to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is crucial for its role in targeted protein degradation and therapeutic applications .

Comparison with Similar Compounds

Thalidomide-O-acetamido-C2-alkyne can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide. While all these compounds share a common thalidomide backbone, this compound is unique due to its acetamido and alkyne modifications, which enhance its specificity and efficacy in targeted protein degradation. Similar compounds include:

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

N-but-3-ynyl-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C19H17N3O6/c1-2-3-9-20-15(24)10-28-13-6-4-5-11-16(13)19(27)22(18(11)26)12-7-8-14(23)21-17(12)25/h1,4-6,12H,3,7-10H2,(H,20,24)(H,21,23,25)

InChI Key

GWPSRPYADCVTBG-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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